For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose
This guide provides a comprehensive overview of the structural and stereochemical properties of D-Erythrose, a key monosaccharide in various biochemical pathways. It details its linear and cyclic forms, its relationship with its stereoisomers, and includes relevant physicochemical data and an experimental protocol for its synthesis.
Introduction to D-Erythrose
D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, it possesses an aldehyde functional group at one end of its carbon chain.[3] Its stereochemistry is fundamental to the classification of many important biological molecules. D-Erythrose and its phosphorylated derivative, erythrose-4-phosphate, are significant intermediates in the pentose phosphate pathway and the Calvin cycle.[1]
Structure and Stereochemistry
The structure of D-Erythrose is defined by its four-carbon backbone and the spatial arrangement of its hydroxyl groups.
Open-Chain Structure and Fischer Projection
D-Erythrose is a chiral molecule with two stereocenters at carbons 2 and 3 (C2 and C3), both having the R configuration.[4][5] The "D" designation indicates that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] The term erythro is used to describe diastereomers where two adjacent stereocenters have similar substituents on the same side of the carbon chain in the Fischer projection.[6]
CHO | H—C—OH | H—C—OH | CH₂OH
>]; } } dot Figure 1: Fischer Projection of D-Erythrose.
Stereoisomers of Erythrose
With two chiral centers, erythrose has 2² = 4 possible stereoisomers. These are D-Erythrose, its enantiomer L-Erythrose, and a pair of diastereomers, D-Threose and L-Threose.
-
Enantiomers: D-Erythrose and L-Erythrose are non-superimposable mirror images of each other. In L-Erythrose, both chiral centers have the S configuration.[4][5][7]
-
Diastereomers: D-Threose is a stereoisomer of D-Erythrose but not its mirror image. In D-Threose, the configuration is S at C2 and R at C3. Diastereomers have different physical properties.[4][5] L-Threose is the enantiomer of D-Threose and a diastereomer of D-Erythrose.[4][5]
// Nodes for structures D_Ery [label=<
CHO | H—C—OH | H—C—OH | CH₂OH D-Erythrose
];
L_Ery [label=<
CHO | HO—C—H | HO—C—H | CH₂OH L-Erythrose
];
D_Thr [label=<
CHO | HO—C—H | H—C—OH | CH₂OH D-Threose
];
// Relationships D_Ery -> L_Ery [label="Enantiomers", style=dashed]; D_Ery -> D_Thr [label="Diastereomers", style=dashed]; L_Ery -> D_Thr [label="Diastereomers", style=dashed]; } dot Figure 2: Stereoisomers of Erythrose.
Cyclic Structure: Furanose Forms and Haworth Projections
In aqueous solution, D-Erythrose exists in equilibrium between its open-chain form and cyclic hemiacetal structures. The nucleophilic attack of the C4 hydroxyl group on the C1 aldehyde group forms a stable five-membered ring, known as a furanose ring. This cyclization creates a new stereocenter at C1 (the anomeric carbon), resulting in two possible anomers: α-D-erythrofuranose and β-D-erythrofuranose.
In the Haworth projection, the furanose ring is depicted as a flat pentagon. For a D-sugar, the β-anomer has the C1 hydroxyl group pointing up (cis to the CH₂OH group), while the α-anomer has it pointing down (trans to the CH₂OH group).
// Open-chain D-Erythrose OpenChain [label=<
CHO | H—C—OH | H—C—OH | CH₂OH D-Erythrose
];
// Equilibrium symbol Equilibrium [label="⇌", fontsize=24];
// Alpha-D-Erythrofuranose Alpha [label=<
α-D-Erythrofuranose
];
// Beta-D-Erythrofuranose Beta [label=<
β-D-Erythrofuranose
];
// Invisible nodes for layout node [style=invis]; p1; p2;
// Edges OpenChain -> Equilibrium [arrowhead=none]; Equilibrium -> p1 [dir=back]; Equilibrium -> p2;
{rank=same; p1; Alpha;} {rank=same; p2; Beta;}
p1 -> Alpha [arrowhead=none, style=invis]; p2 -> Beta [arrowhead=none, style=invis]; } dot Figure 3: Cyclization of D-Erythrose into its Furanose Anomers.
Physicochemical Data
The following table summarizes key quantitative data for D-Erythrose.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈O₄ | [1] |
| Molar Mass | 120.10 g/mol | [8] |
| Appearance | Colorless, viscous liquid or light yellow syrup | [1] |
| Solubility | Soluble in water (50 mg/ml) | |
| Specific Rotation [α]D²⁰ | +1° → -14.5° (c=11, in water) | |
| CAS Number | 583-50-6 |
Note: The change in specific rotation indicates mutarotation, the process where the α and β anomers interconvert in solution until equilibrium is reached.
Experimental Protocols
Synthesis of D-Erythrose via Ruff Degradation
The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[5] This procedure can be used to synthesize D-Erythrose from a D-pentose such as D-Arabinose.[4][7]
Overall Reaction: D-Arabinose → D-Erythrose + CO₂
General Methodology:
The procedure involves two main steps:
-
Oxidation of the Aldehyde to a Carboxylic Acid: The starting aldose (D-Arabinose) is first oxidized at the aldehyde group (C1) to form the corresponding aldonic acid (D-Arabinonic acid). This selective oxidation is typically achieved using bromine water (Br₂/H₂O).[4]
-
Oxidative Decarboxylation: The resulting aldonic acid is then subjected to oxidative decarboxylation. This is accomplished by treating the aldonic acid with hydrogen peroxide (H₂O₂) in the presence of a ferric salt catalyst, such as ferric acetate (Fe(OAc)₃) or ferric sulfate (Fe₂(SO₄)₃).[5] This step cleaves the bond between C1 and C2, releasing C1 as carbon dioxide and oxidizing the hydroxyl group at C2 to a new aldehyde group, yielding the shorter aldose (D-Erythrose).[4]
// Nodes Start [label="Start: D-Arabinose Solution"]; Step1 [label="Step 1: Oxidation\nAdd Bromine Water (Br₂/H₂O)"]; Intermediate [label="Intermediate: D-Arabinonic Acid"]; Step2 [label="Step 2: Oxidative Decarboxylation\nAdd H₂O₂ and Fe³⁺ Salt (e.g., Fe₂(SO₄)₃)"]; Product [label="Product: D-Erythrose"]; Byproduct [label="Byproduct: CO₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; } dot Figure 4: Workflow for the Ruff Degradation Synthesis of D-Erythrose.
Conclusion
D-Erythrose is a fundamental aldotetrose whose structure and stereochemistry are crucial for understanding carbohydrate chemistry and metabolism. Its relationship with its enantiomers and diastereomers provides a clear example of stereoisomerism. Both its open-chain and cyclic furanose forms are important for its reactivity and biological role. The chemical synthesis of D-Erythrose, often achieved through chain-shortening degradations of larger sugars, allows for its use in further synthetic and research applications. This guide serves as a foundational resource for professionals engaged in research and development where the precise structure and properties of chiral molecules like D-Erythrose are of paramount importance.
References
- 1. 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from D-erythrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]
- 3. Ruff degradation - Wikipedia [en.wikipedia.org]
- 4. EP0829485A1 - Method of manufacturing D-erythrose - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
